molecular formula C13H20N2O B1349977 1-(3-Phenoxypropyl)piperazine CAS No. 41298-49-1

1-(3-Phenoxypropyl)piperazine

Cat. No. B1349977
CAS RN: 41298-49-1
M. Wt: 220.31 g/mol
InChI Key: JCMMXVUEJTZCIS-UHFFFAOYSA-N
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Description

1-(3-Phenoxypropyl)piperazine is an organic compound with the molecular formula C13H20N2O . It is used for research and development purposes .


Synthesis Analysis

The synthesis of piperazine compounds, including 1-(3-Phenoxypropyl)piperazine, involves various methods. One common method is the reaction of alcoholic ammonia with 1,2-dichloroethane, or the action of sodium and ethylene glycol on ethylene diamine hydrochloride . Another method involves the reduction of pyrazine with sodium in ethanol .


Molecular Structure Analysis

The molecular structure of 1-(3-Phenoxypropyl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms . The average molecular weight is 220.311 Da .


Chemical Reactions Analysis

Piperazine compounds, including 1-(3-Phenoxypropyl)piperazine, are often used in chemical reactions due to their reactivity and structural characteristics . They are used in various synthetic methodologies, including Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, Finkelstein alkylation, and amide bond formation .


Physical And Chemical Properties Analysis

1-(3-Phenoxypropyl)piperazine is a compound with the molecular formula C13H20N2O . The average molecular weight is 220.311 Da .

Scientific Research Applications

Synthesis of New Compounds

The synthesis of new compounds utilizing 1-(3-Phenoxypropyl)piperazine and its derivatives has been a significant area of research. For instance, Mesropyan et al. (2005) synthesized new compounds by condensing 1,2-epoxy-3-phenoxypropane with various amines and thiols, leading to derivatives with potential for further chemical and pharmacological evaluation (Mesropyan et al., 2005).

Potential as Calcium Channel Blockers

Park et al. (2013) explored 2-hydroxy-3-phenoxypropyl piperazine derivatives for their ability to inhibit T-type calcium channels, which are potential targets for therapeutic intervention in various diseases. This research highlights the compound's potential application in developing new therapeutic agents (Park et al., 2013).

Development of Therapeutic Agents

The development of long-acting therapeutic agents utilizing derivatives of 1-(3-Phenoxypropyl)piperazine has been investigated. Hsin et al. (2002) synthesized and evaluated optically pure hydroxylated derivatives for their affinity and selectivity towards dopamine and serotonin transporters, underscoring the chemical's utility in designing drugs for treating disorders such as cocaine abuse (Hsin et al., 2002).

Anticancer Activity

Lv et al. (2019) focused on the synthesis and characterization of a heterocyclic compound derived from 1-(3-Phenoxypropyl)piperazine for its anti-bone cancer activity. This work also involved molecular docking studies to explore the compound's potential antiviral activity, demonstrating its versatile applications in drug discovery (Lv et al., 2019).

Antioxidant Activity Evaluation

Pietrzycka et al. (2006) evaluated the antioxidant properties of 1-(phenoxyethyl)-piperazine derivatives, revealing some compounds' potential to increase superoxide dismutase activity and total antioxidant capacity. This research contributes to understanding the compound's utility in combating oxidative stress (Pietrzycka et al., 2006).

Mechanism of Action

While the specific mechanism of action for 1-(3-Phenoxypropyl)piperazine is not mentioned in the search results, piperazine compounds in general are known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

1-(3-Phenoxypropyl)piperazine may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also recommended to ensure adequate ventilation and remove all sources of ignition .

Future Directions

Piperazine compounds, including 1-(3-Phenoxypropyl)piperazine, are frequently used in biologically active compounds . They are useful for their impact on the physicochemical properties of the final molecule, their structural and conformational characteristics, and their easy handling in synthetic chemistry . Future research may focus on further exploring the potential uses of these compounds in various fields .

properties

IUPAC Name

1-(3-phenoxypropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-5-13(6-3-1)16-12-4-9-15-10-7-14-8-11-15/h1-3,5-6,14H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMMXVUEJTZCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375125
Record name 1-(3-phenoxypropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Phenoxypropyl)piperazine

CAS RN

41298-49-1
Record name 1-(3-phenoxypropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41298-49-1
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The compound 30 was prepared according to the method described for compound 23 employing TFA (6 mL) and compound 28 (550 mg, 1.72 mmol) to give white solid compound. The compound was used without further purification after solvent removal.
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6 mL
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compound 28
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550 mg
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Synthesis routes and methods III

Procedure details

A mixture of 3-phenoxy-1-chloro-propane (1 mole), sodium iodide (1 mole) and anhydrous piperazine (4 moles) is added to methyl ethyl ketone (1000 ml). The mixture is refluxed during 24 hours, with stirring. The solvent is removed in vacuo over a water-bath and the residue is poured over water. The aqueous phase is extracted with methylene chloride and then washed twice with water. The solvent is removed and the residual oil is distilled. B.p. = 115° C./0.05 mm Hg.
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1 mol
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1 mol
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4 mol
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1000 mL
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Synthesis routes and methods IV

Procedure details

15.1 g of phenoxypropyl bromide and 60 g of piperazine were dissolved in 150 ml of dioxane, and the solution was heated at 80°-90° C. for 1 hour. The precipitated crystals were removed by filtration, and the filtrate was then concentrated. Afterward, the resultant residue was dissolved in chloroform and then washed with water. Chloroform was distilled off to obtain 15 g of 1-(3-phenoxypropyl)piperazine.
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15.1 g
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60 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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